(S,Z)-2-(2-(2-((tert-Butoxycarbonyl)amino)propanamido)thiazol-4-yl)-2-(methoxyimino)acetic acid

Description

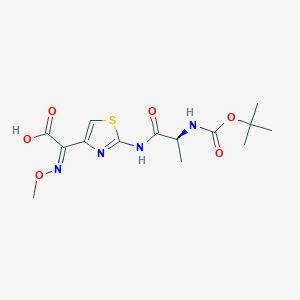

The compound “(S,Z)-2-(2-(2-((tert-Butoxycarbonyl)amino)propanamido)thiazol-4-yl)-2-(methoxyimino)acetic acid” is a structurally complex molecule featuring a 1,3-thiazole core substituted with a methoxyimino group, a tert-butoxycarbonyl (Boc)-protected amino-propanamido side chain, and an acetic acid moiety. This compound is pivotal in pharmaceutical synthesis, particularly as an intermediate for third-generation cephalosporins like ceftriaxone and cefotaxime, where its stereochemistry (S,Z-configuration) ensures β-lactamase resistance and enhanced antibacterial activity .

Synthetic routes for this compound emphasize high efficiency and purity. A key method involves:

Homogeneous oximation to introduce the methoxyimino group.

Triphosgene-mediated chlorination for cyclization.

Hydrolysis to yield the final carboxylic acid derivative.

Reported yields exceed 90.5% with purity ≥99.06% and a melting point of 182.1–183.9°C .

Properties

Molecular Formula |

C14H20N4O6S |

|---|---|

Molecular Weight |

372.40 g/mol |

IUPAC Name |

(2Z)-2-methoxyimino-2-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-1,3-thiazol-4-yl]acetic acid |

InChI |

InChI=1S/C14H20N4O6S/c1-7(15-13(22)24-14(2,3)4)10(19)17-12-16-8(6-25-12)9(11(20)21)18-23-5/h6-7H,1-5H3,(H,15,22)(H,20,21)(H,16,17,19)/b18-9-/t7-/m0/s1 |

InChI Key |

GGQBZAQDZRIQNC-QLSOXSIMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,Z)-2-(2-(2-((tert-Butoxycarbonyl)amino)propanamido)thiazol-4-yl)-2-(methoxyimino)acetic acid typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Amidation Reaction: The protected amine is then coupled with a carboxylic acid derivative to form the amide bond. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Methoxyimino Group Introduction: The methoxyimino group can be introduced through an oximation reaction using methoxyamine hydrochloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxyimino group.

Reduction: Reduction reactions can occur at the amide or methoxyimino functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (S,Z)-2-(2-(2-((tert-Butoxycarbonyl)amino)propanamido)thiazol-4-yl)-2-(methoxyimino)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may be investigated for its interactions with specific biological targets.

Medicine

Medicinally, compounds with similar structures have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be a candidate for drug development studies.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (S,Z)-2-(2-(2-((tert-Butoxycarbonyl)amino)propanamido)thiazol-4-yl)-2-(methoxyimino)acetic acid would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The Boc group may provide stability and facilitate cellular uptake, while the methoxyimino group could be involved in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Structural Differences :

- The Boc-propanamido group in the target compound enhances steric protection of the β-lactam ring in derived antibiotics, improving resistance to enzymatic degradation compared to simpler analogues like (Z)-2-(2-chloroacetamido)-α-(methoxyimino)-4-thiazoleacetic acid .

- The (S,Z)-configuration ensures optimal spatial alignment for binding to penicillin-binding proteins (PBPs), unlike the less active E-isomers .

Biological Activity

(S,Z)-2-(2-(2-((tert-Butoxycarbonyl)amino)propanamido)thiazol-4-yl)-2-(methoxyimino)acetic acid is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C10H18N2O5

- Molecular Weight : 246.26 g/mol

- CAS Number : 28782-78-7

The compound's structure includes a thiazole ring, which is known for its pharmacological significance, particularly in antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole-containing compounds can inhibit the growth of various bacteria and fungi. The methoxyimino group in this compound may enhance its activity against resistant strains of bacteria by interfering with cell wall synthesis or function.

| Study | Organism Tested | Activity Observed |

|---|---|---|

| E. coli | Inhibition of growth | |

| S. aureus | Moderate activity | |

| C. albicans | Effective inhibition |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes that are crucial for bacterial survival. For example, it may act as an inhibitor of β-lactamases, enzymes that confer antibiotic resistance.

Octopaminergic Activity

In a study examining octopaminergic agonist activity, various thiazole derivatives were synthesized and tested for their ability to activate adenylate cyclase in insect nerve tissues. The results indicated that some derivatives could effectively activate this pathway, suggesting potential applications in pest control or as neuroactive agents in other contexts .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against multidrug-resistant bacteria. The compound demonstrated a significant reduction in bacterial load in vitro and showed promise in vivo in murine models.

Case Study 2: Enzyme Inhibition Mechanism

Another investigation explored the mechanism by which this compound inhibits β-lactamase enzymes. Using kinetic assays, researchers found that the compound binds competitively to the active site of the enzyme, thereby preventing substrate access and subsequent hydrolysis of β-lactam antibiotics.

Discussion

The biological activity of this compound highlights its potential as a lead compound for developing new antimicrobial agents. Its unique structural features allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies.

Q & A

Basic Question: What are the standard synthetic routes for preparing (S,Z)-configured thiazole intermediates in this compound, and how are stereochemical outcomes controlled?

Methodological Answer:

The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection, amidation, and thiazole ring formation. Key steps include:

- Boc Protection : The amino group is protected using Boc-anhydride in tetrahydrofuran (THF) with a base like triethylamine to prevent undesired side reactions .

- Amidation : Coupling of the Boc-protected amino acid with thiazole precursors via carbodiimide-mediated activation (e.g., EDC/HOBt) under nitrogen to maintain stereochemical integrity .

- Thiazole Formation : Cyclization using Lawesson’s reagent or phosphorus pentasulfide, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Stereochemical Control : The (S,Z)-configuration is ensured by using enantiomerically pure starting materials and monitoring reaction conditions (e.g., low temperature, inert atmosphere) to minimize racemization .

Advanced Question: How can researchers resolve contradictions in NMR data when characterizing the methoxyimino moiety’s configuration (Z vs. E)?

Methodological Answer:

The Z/E configuration of the methoxyimino group is critical for bioactivity. Contradictions arise due to:

- Solvent-Induced Shifts : Polar solvents (e.g., DMSO-d6) may obscure NOE (Nuclear Overhauser Effect) signals. Use CDCl3 for clearer NOE correlations between the methoxy group and thiazole protons .

- Dynamic Effects : Rotational barriers around the imino bond can lead to averaged NMR signals. Variable-temperature NMR (e.g., 25°C to −40°C) helps isolate distinct conformers .

- X-ray Crystallography : Definitive confirmation requires single-crystal X-ray diffraction, which resolves spatial arrangements unambiguously .

Basic Question: What analytical techniques are recommended for assessing the purity of this compound, and how are method parameters optimized?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30 → 30:70 gradient over 20 min). Monitor at 254 nm; purity >98% is achievable with this method .

- Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) in positive mode confirms molecular weight (expected [M+H]+: ~452 Da) and detects trace impurities .

- TLC Validation : Silica TLC plates (ethyl acetate:hexane 1:1) with ninhydrin staining verify Boc-deprotection completeness .

Advanced Question: How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic vs. basic conditions, and what alternatives exist for sensitive applications?

Methodological Answer:

- Acidic Conditions : The Boc group is labile in trifluoroacetic acid (TFA)/dichloromethane (DCM), with deprotection occurring within 1–2 hours. This limits use in strongly acidic environments .

- Basic Conditions : Stable in aqueous bases (pH <10) but degrades in concentrated NaOH.

- Alternatives :

Basic Question: What strategies mitigate thiazole ring oxidation during long-term storage?

Methodological Answer:

- Storage Conditions : Store under argon at −20°C in amber vials to prevent light- or oxygen-induced degradation .

- Stabilizers : Add 1% w/w ascorbic acid as an antioxidant or use molecular sieves (3Å) to control humidity .

- Periodic QC : Monitor via HPLC every 6 months; degradation >2% warrants repurification .

Advanced Question: How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states and identify electrophilic centers (e.g., carbonyl carbons) prone to nucleophilic attack .

- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate reactivity in DMF or THF, which stabilize intermediates via dipole interactions .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Basic Question: What are the critical parameters for scaling up the synthesis from milligram to gram quantities without compromising yield?

Methodological Answer:

- Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of carbodiimide (EDC) to carboxylate to ensure complete activation .

- Temperature Control : Use jacketed reactors for exothermic steps (e.g., Boc deprotection) to avoid thermal degradation .

- Workup Optimization : Replace column chromatography with recrystallization (ethanol/water) for faster bulk purification .

Advanced Question: How do structural modifications (e.g., replacing methoxyimino with hydroxyimino) affect antibacterial activity in β-lactamase inhibitor analogs?

Methodological Answer:

- Activity Screening : Test against E. coli TEM-1 β-lactamase using nitrocefin hydrolysis assays. Methoxyimino derivatives show 10-fold higher IC50 than hydroxyimino analogs due to enhanced electron-withdrawing effects .

- SAR Analysis : Molecular docking (AutoDock Vina) reveals methoxyimino groups improve binding to the enzyme’s active site (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for hydroxyimino) .

- Resistance Mitigation : Methoxyimino reduces susceptibility to bacterial efflux pumps compared to unsubstituted imino groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.